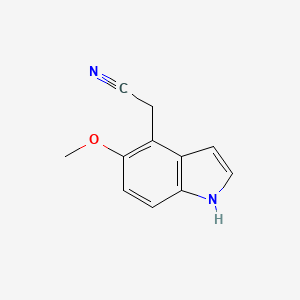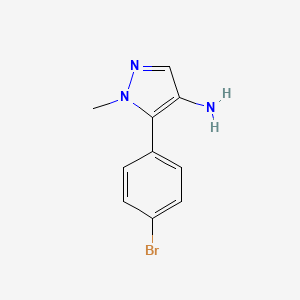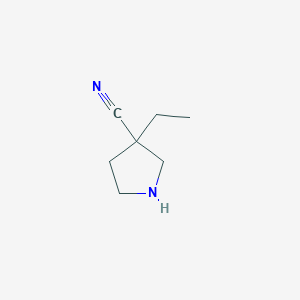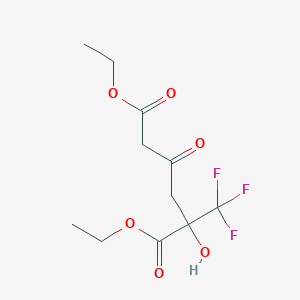
2-(5-Methoxy-1H-indol-4-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methoxy-1H-indol-4-YL)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an acetonitrile group at the 2-position. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile typically involves the construction of the indole ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced via methylation using reagents like methyl iodide. The acetonitrile group is then added through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
2-(5-Methoxy-1H-indol-4-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated indoles and other substituted derivatives.
科学研究应用
2-(5-Methoxy-1H-indol-4-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the indole ring can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to effects such as cell apoptosis or inhibition of enzyme activity .
相似化合物的比较
Similar Compounds
- 2-(5-Methoxy-1H-indol-3-yl)acetonitrile
- 5-Methoxy-3-indoleacetic acid
- N-Acetyl-5-methoxytryptamine (Melatonin)
Uniqueness
2-(5-Methoxy-1H-indol-4-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-(5-methoxy-1H-indol-4-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-3-2-10-8(5-7-13-10)9(11)4-6-12/h2-3,5,7,13H,4H2,1H3 |
InChI 键 |
DQCCFJPRRVIQJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)NC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)

![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)



![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)


![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)



